molecular formula C16H14BrIN2O2 B3868826 N'-[1-(4-bromophenyl)ethylidene]-2-(4-iodophenoxy)acetohydrazide

N'-[1-(4-bromophenyl)ethylidene]-2-(4-iodophenoxy)acetohydrazide

Cat. No. B3868826
M. Wt: 473.10 g/mol
InChI Key: URPZCROTCKWODT-YBFXNURJSA-N
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Description

N'-[1-(4-bromophenyl)ethylidene]-2-(4-iodophenoxy)acetohydrazide, also known as BI-78D3, is a compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a hydrazide derivative that possesses a unique chemical structure, which makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N'-[1-(4-bromophenyl)ethylidene]-2-(4-iodophenoxy)acetohydrazide is not fully understood, but it is believed to involve the modulation of various signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. It also activates the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in cellular energy homeostasis.
Biochemical and Physiological Effects:
N'-[1-(4-bromophenyl)ethylidene]-2-(4-iodophenoxy)acetohydrazide has been shown to have various biochemical and physiological effects. It inhibits the growth of cancer cells, reduces inflammation, protects neurons from oxidative stress, and enhances energy metabolism. It also reduces the levels of cholesterol and triglycerides in the blood, which may have implications for cardiovascular health.

Advantages and Limitations for Lab Experiments

One of the advantages of N'-[1-(4-bromophenyl)ethylidene]-2-(4-iodophenoxy)acetohydrazide is its unique chemical structure, which makes it a promising candidate for drug development. It has been shown to have potent anti-cancer and anti-inflammatory effects, and it also has neuroprotective properties. However, one of the limitations of N'-[1-(4-bromophenyl)ethylidene]-2-(4-iodophenoxy)acetohydrazide is its low solubility in water, which may limit its bioavailability in vivo.

Future Directions

There are several future directions for the study of N'-[1-(4-bromophenyl)ethylidene]-2-(4-iodophenoxy)acetohydrazide. One direction is to optimize its chemical structure to improve its solubility and bioavailability. Another direction is to investigate its potential therapeutic applications in other diseases, such as metabolic disorders and autoimmune diseases. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets.

Scientific Research Applications

N'-[1-(4-bromophenyl)ethylidene]-2-(4-iodophenoxy)acetohydrazide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. In cancer, N'-[1-(4-bromophenyl)ethylidene]-2-(4-iodophenoxy)acetohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It exerts its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
In inflammation, N'-[1-(4-bromophenyl)ethylidene]-2-(4-iodophenoxy)acetohydrazide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the activation of NF-κB, a key regulator of inflammation, and reduces the expression of COX-2, an enzyme involved in the production of inflammatory mediators.
In neurodegenerative diseases, N'-[1-(4-bromophenyl)ethylidene]-2-(4-iodophenoxy)acetohydrazide has been shown to protect neurons from oxidative stress and neuroinflammation. It also enhances the clearance of amyloid-beta, a protein that accumulates in the brains of Alzheimer's disease patients.

properties

IUPAC Name

N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-(4-iodophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrIN2O2/c1-11(12-2-4-13(17)5-3-12)19-20-16(21)10-22-15-8-6-14(18)7-9-15/h2-9H,10H2,1H3,(H,20,21)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPZCROTCKWODT-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)COC1=CC=C(C=C1)I)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)COC1=CC=C(C=C1)I)/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-(4-iodophenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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